N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a complex organic compound that belongs to the class of aralkylamines
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in interactions with proteins like Cytochrome P450 2A6 . This protein is part of the cytochrome P450 family of enzymes, which play a role in the metabolism of various molecules and chemicals within cells .
Mode of Action
The exact mode of action would depend on the specific target protein. For instance, if the target is an enzyme like Cytochrome P450 2A6, the compound could potentially act as an inhibitor, reducing the enzyme’s activity, or as an activator, increasing its activity .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways might be affected. If the compound interacts with cytochrome p450 enzymes, it could potentially influence various metabolic pathways within the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors like solubility, stability, and size all can influence a compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and its target. Effects could range from changes in cell metabolism to the initiation of cell death .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These might include temperature, pH, and the presence of other molecules or compounds in the environment .
Biochemical Analysis
Biochemical Properties
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with CYP2A6 can lead to either inhibition or activation of the enzyme, depending on the specific context and concentration of this compound.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods or under specific environmental factors . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including potential adaptive responses or toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic or modulatory effects on specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where a certain dosage level must be reached to elicit a significant biological response. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or exhibit different properties . The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular and systemic physiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures . Subsequent reactions with various aldehydes and desilylation steps lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine: A related compound with a similar structure but different functional groups.
N,N-Dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine: Another similar compound with dimethyl substitution.
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-4-15-6-8-17(9-7-15)20(23)22-13-16-11-18(14-21-12-16)19-5-3-10-24-19/h3,5-12,14H,2,4,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWWDYSQUPSXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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